2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis(1-phenylethanone)
Overview
Description
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazoles often involves the reaction of an imidoyl thiourea with an oxidizing agent . This results in an intramolecular dehydrogenative N-S bond formation, producing a range of 3-substituted 5-amino-1,2,4-thiadiazoles .Molecular Structure Analysis
The molecular structure of thiadiazoles can be analyzed using various spectroscopic techniques, including NMR and IR spectroscopy . These techniques can provide information about the chemical environment of the atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Thiadiazoles can participate in various chemical reactions due to the presence of multiple reactive sites in their structure . For example, they can undergo reactions with electron-rich species due to the electron-deficient nature of the thiadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazoles can be influenced by the substituents on the thiadiazole ring. For example, the introduction of electron-deficient monomers into the structure can enhance the fluorescence quantum yield of the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(5-phenacylsulfanyl-1,2,4-thiadiazol-3-yl)sulfanyl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-15(13-7-3-1-4-8-13)11-23-17-19-18(25-20-17)24-12-16(22)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONASHMRPNLRJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NSC(=N2)SCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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